N-[(2-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, including the formation of the quinoline core, acetylation, and subsequent coupling with piperidine and morpholine derivatives. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoline core or other functional groups.
Reduction: Reduction reactions can alter the acetylamino group or other reducible moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 4-hydroxy-2-quinolones
- 2-hydroxyquinoline
- 4-hydroxyquinoline
Uniqueness
N-[(2-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide is unique due to its specific structural features, such as the combination of a quinoline core with acetylamino, morpholine, and piperidine moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-23(29(25,26)16-9-7-15(27-2)8-10-16)18-11-12-28-19(18)20(24)22-13-14-5-3-4-6-17(14)21/h3-12H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZXOOYAEQRZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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